(S)-1-Boc-2-chloromethyl-pyrrolidine
Description
Significance of Chiral Nitrogen Heterocycles in Synthetic Chemistry
Chiral nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring and a stereocenter, rendering them non-superimposable on their mirror images. This chirality is of paramount importance in medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often dictated by their specific stereochemistry. unibo.it The nitrogen atom within these rings can act as a hydrogen bond acceptor or donor, influencing molecular recognition and binding to biological targets. researchgate.net Consequently, these scaffolds are ubiquitous in a wide range of biologically active compounds, including alkaloids, amino acids, and a significant percentage of FDA-approved drugs. researchgate.net The development of synthetic methods to access enantiomerically pure nitrogen heterocycles is a central theme in contemporary organic synthesis. unibo.it
Role of Pyrrolidine (B122466) Derivatives as Fundamental Chiral Building Blocks
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is the core structure of the amino acid proline and its numerous derivatives. chemicalbook.comresearchgate.net Chiral pyrrolidines are highly sought-after as building blocks in asymmetric synthesis for several reasons. rsc.orgmedchemexpress.com Their rigid cyclic structure provides a well-defined stereochemical framework, which can be exploited to control the stereochemical outcome of reactions. Furthermore, the nitrogen atom can be readily functionalized, and the ring itself can be substituted at various positions to create a diverse range of derivatives. These derivatives are not only intermediates in the synthesis of complex natural products and pharmaceuticals but also serve as chiral auxiliaries and organocatalysts. chemicalbook.comresearchgate.net
Overview of (S)-1-Boc-2-chloromethyl-pyrrolidine as a Key Chiral Synthon
This compound stands out as a particularly useful chiral building block. guidechem.com This compound incorporates the stereochemically defined pyrrolidine ring of the (S)-configuration, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, and a reactive chloromethyl group at the 2-position. The Boc group provides a stable, yet readily cleavable, protecting group for the nitrogen, allowing for selective reactions at other parts of the molecule. The chloromethyl group serves as an electrophilic handle, enabling the introduction of a variety of nucleophiles through substitution reactions. This combination of features makes this compound a versatile intermediate for the construction of more complex chiral molecules. guidechem.com
Properties
IUPAC Name |
tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOGEILJSFSSG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458740 | |
| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403735-05-7 | |
| Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for S 1 Boc 2 Chloromethyl Pyrrolidine and Analogues
Synthesis from Chiral Pool Precursors
The most common and economically viable approach to synthesizing enantiomerically pure pyrrolidine (B122466) derivatives involves the utilization of readily available chiral starting materials. mdpi.comresearchgate.net L-proline, a naturally occurring amino acid, is the most prominent chiral pool precursor for this purpose. mdpi.comresearchgate.netnih.gov
Derivatization from L-Proline and its Derivatives.mdpi.comnih.gov
L-proline offers a cost-effective and stereochemically defined starting point for the synthesis of (S)-1-Boc-2-chloromethyl-pyrrolidine and its analogues. nih.gov The synthetic routes typically involve the protection of the amine group, often as a tert-butyloxycarbonyl (Boc) carbamate, followed by modification of the carboxylic acid moiety.
A key strategy in the synthesis of 2-substituted pyrrolidines involves the conversion of the carboxylic acid group of proline into other functional groups, such as a carbonitrile. This transformation is a crucial step in the preparation of various intermediates.
One practical approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a carbonitrile via an amide intermediate. nih.gov For instance, the reaction of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) yields 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in good yield. nih.gov This N-acylated product is then converted to the corresponding amide, which upon dehydration with a reagent like trifluoroacetic anhydride, affords the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. nih.gov This method avoids complex protection/deprotection steps and simplifies the isolation process. nih.gov
A patented method describes a multi-step process starting from L-proline, which is first reacted with thionyl chloride to form L-proline chloride. google.com This intermediate is then treated with ammonia (B1221849) to produce L-prolinamide. Subsequent reaction with chloroacetyl chloride gives (2S)-N-chloroacetyl-2-carbamoyl pyrrolidine, which is finally dehydrated using phosphorus oxychloride at low temperatures to yield (2S)-N-chloroacetyl-2-cyano-pyrrolidine. google.com
Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline
| Step | Reactants | Reagents | Product | Yield | Reference |
| 1 | L-Proline | Chloroacetyl chloride, THF | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | nih.gov |
| 2 | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (Intermediate steps to amide) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | ~30% overall | nih.gov |
| 1 | L-Proline | Thionyl chloride | L-Proline chloride | Not reported | google.com |
| 2 | L-Proline chloride | Ammonia water | L-Prolinamide | Not reported | google.com |
| 3 | L-Prolinamide | Chloroacetyl chloride | (2S)-N-chloroacetyl-2-carbamoyl pyrrolidine | Not reported | google.com |
| 4 | (2S)-N-chloroacetyl-2-carbamoyl pyrrolidine | Phosphorus oxychloride | (2S)-N-chloroacetyl-2-cyano-pyrrolidine | Not reported | google.com |
A more direct route to this compound involves the chlorination of the corresponding alcohol, (S)-1-Boc-2-pyrrolidinemethanol, also known as N-Boc-L-prolinol. nih.gov This chiral alcohol is readily prepared by the reduction of N-Boc-L-proline. The reduction can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄) being commonly employed. researchgate.netnih.gov
The synthesis of the precursor, N-Boc-L-proline, is typically accomplished by reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.orggoogle.com Once N-Boc-L-prolinol is obtained, the hydroxyl group can be converted to a chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be utilized for this transformation. This step proceeds with the substitution of the hydroxyl group by a chlorine atom to furnish the target compound, this compound.
Table 2: Synthesis via Chlorination of N-Boc-Prolinol
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
| 1 | L-Proline | (Boc)₂O, Base | N-Boc-L-proline | N-protection |
| 2 | N-Boc-L-proline | LiAlH₄ or LiBH₄ | (S)-1-Boc-2-pyrrolidinemethanol (N-Boc-L-prolinol) | Reduction of carboxylic acid |
| 3 | (S)-1-Boc-2-pyrrolidinemethanol | Thionyl chloride or similar chlorinating agent | This compound | Chlorination of alcohol |
Transformations from Related Chiral Pyrrolidine Alcohols.
The synthesis of this compound can also be viewed as a transformation from a chiral pyrrolidine alcohol. As detailed in the previous section, N-Boc-L-prolinol is a key intermediate. The conversion of this alcohol to the corresponding chloride is a fundamental organic transformation. The choice of chlorinating agent and reaction conditions is crucial to ensure high yield and avoid side reactions. The stereochemistry at the C2 position is retained during this conversion as the reaction occurs at the adjacent hydroxymethyl group.
De Novo Asymmetric Synthesis Approaches
While derivatization from the chiral pool is a dominant strategy, de novo asymmetric synthesis offers an alternative pathway to chiral pyrrolidines. These methods construct the chiral pyrrolidine ring from achiral or prochiral precursors using chiral catalysts or auxiliaries.
Stereoselective Chlorination Methodologies.
Recent advances in catalysis have enabled the direct stereoselective chlorination of certain substrates. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the principles of asymmetric chlorination are relevant. For instance, highly enantioselective chlorinations of β-keto esters have been achieved using chiral Lewis acid catalysts. acs.org These reactions often employ a chiral ligand, such as a spirooxazoline, in complex with a metal like copper(II) triflate, to control the stereochemical outcome of the chlorination with reagents like N-chlorosuccinimide (NCS). acs.org
Adapting such methodologies to a suitable pyrrolidine precursor could potentially offer a novel de novo route. For example, a precursor containing a methylene (B1212753) group at the 2-position that can be activated for enantioselective chlorination could be envisioned. However, the development of such a specific application would require significant research to identify the appropriate substrate and catalytic system.
Asymmetric Deprotonation and Electrophilic Quenching
A powerful strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the deprotonation of N-Boc-pyrrolidine using a strong base in the presence of a chiral ligand, followed by trapping the resulting organolithium species with an electrophile. rsc.orgacs.org This method establishes the stereocenter at the C2 position directly.
The combination of sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine (B7772259) is highly effective for the enantioselective deprotonation of N-Boc pyrrolidine. researchgate.netacs.orgorgsyn.org This process generates a configurationally stable chiral organolithium intermediate. rsc.org Subsequent reaction with a suitable electrophile, such as a source of "CH₂Cl⁺", installs the chloromethyl group. The development of synthetic equivalents to (+)-sparteine has further increased the versatility of this method, allowing access to the opposite enantiomer of the product. acs.org The efficiency of this asymmetric deprotonation has been demonstrated in the synthesis of various natural products. rsc.org
| Ligand System | Base | Electrophile | Outcome | Reference |
| s-BuLi / (-)-sparteine | s-BuLi | General Electrophiles | High enantioselectivity for 2-substituted pyrrolidines | researchgate.netorgsyn.org |
| s-BuLi / (+)-sparteine surrogate | s-BuLi | General Electrophiles | Access to the opposite product enantiomer | rsc.orgacs.org |
| Catalytic (-)-sparteine / Stoichiometric achiral diamine | s-BuLi | General Electrophiles | Catalytic asymmetric deprotonation with high enantioselectivity | acs.orgresearchgate.net |
Dynamic resolution techniques provide an elegant solution for the synthesis of enantiomerically enriched 2-substituted pyrrolidines from racemic precursors. acs.orgresearchgate.net These methods rely on the in-situ racemization of a chiral intermediate, allowing for the conversion of more than 50% of the starting material into a single enantiomer of the product.
In a Dynamic Thermodynamic Resolution (DTR) , a racemic mixture of a 2-lithiopyrrolidine derivative is treated with a chiral ligand. nih.gov The two diastereomeric organolithium-ligand complexes that are formed are allowed to equilibrate. Due to thermodynamic preference, one diastereomer becomes more populated. Cooling the mixture to halt the equilibration, followed by quenching with an electrophile, yields the product with high enantiomeric excess. nih.gov
In a Dynamic Kinetic Resolution (DKR) , the two diastereomeric complexes react with an electrophile at different rates. rsc.org If the rate of equilibration between the diastereomers is faster than the rate of reaction of the less reactive diastereomer, the vast majority of the starting material can be converted into a single enantiomeric product. pkusz.edu.cnacs.org This approach has been successfully applied to N-Boc-2-lithiopyrrolidine, where the enantioselectivity arises from a kinetic resolution process. acs.orgresearchgate.net
Cyclization Reactions Leading to the Chloromethyl Pyrrolidine Skeleton
The formation of the pyrrolidine ring itself is a fundamental aspect of synthesizing the target compound. Various cyclization strategies can be employed to construct the five-membered heterocyclic core. These methods often involve the intramolecular formation of a carbon-nitrogen bond.
One approach involves the ring expansion of a 2-chloromethyl azetidine (B1206935) derivative, which rearranges to form a 3-chloro pyrrolidine upon heating. researchgate.netresearchgate.net Another powerful set of methods involves [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form the five-membered ring in a highly stereocontrolled manner. tandfonline.comrsc.org Additionally, photoinduced chloroamination cyclization cascades using N-chlorosuccinimide (NCS) can transform acyclic precursors into 2-substituted pyrrolidines. nih.gov In this process, a nitrogen-centered radical triggers an intramolecular cyclization, and the resulting intermediate is trapped by a chlorine atom from NCS. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
The choice of the nitrogen protecting group is critical in the synthesis of pyrrolidine derivatives. The protecting group must be stable to the reaction conditions employed but easily removable at a later stage. The tert-Butoxycarbonyl (Boc) group is particularly advantageous in this context due to its profound influence on the reactivity and stereochemical outcome of reactions.
Role of the tert-Butoxycarbonyl (Boc) Group in Chirality and Reactivity Control
The Boc group plays a multifaceted role beyond simply protecting the nitrogen atom. Its steric and electronic properties are instrumental in controlling reactivity and inducing chirality. nih.gov In the context of asymmetric deprotonation, the Boc group is essential for directing lithiation to the adjacent C2 position. acs.org This phenomenon, known as a Complex Induced Proximity Effect (CIPE), occurs because the carbonyl oxygen of the Boc group coordinates to the lithium cation of the s-BuLi/chiral diamine complex, positioning the base to abstract a proton from the neighboring carbon. acs.org
Furthermore, the electron-withdrawing nature of the Boc group acidifies the C2 protons, facilitating their removal. It also helps to stabilize the resulting 2-lithiopyrrolidine intermediate, which is crucial for controlling its configuration and preventing decomposition. acs.orgresearchgate.net The conformational constraints imposed by the bulky Boc group can also influence the diastereoselectivity of reactions on the pyrrolidine ring. nih.gov The stability of the Boc group to a wide range of nucleophilic and reductive conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group for the multi-step synthesis of complex pyrrolidine-containing molecules. nih.gov
Boc Group Lability and Cleavage Strategies in Synthetic Sequences
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comnih.gov However, its defining characteristic is its lability under acidic conditions, which allows for its selective removal at desired stages of a synthetic sequence. total-synthesis.comwikipedia.org This acid-sensitivity is fundamental to its application in the multi-step syntheses involving intermediates like this compound and its analogues.
The cleavage of the Boc group is an acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This initial step triggers the fragmentation of the protecting group into a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the deprotected, free amine. total-synthesis.com The formation of gaseous byproducts, isobutene (from the deprotonation of the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.com
Common Acidic Cleavage Strategies
The deprotection of Boc-protected amines is most frequently achieved using strong acids. wikipedia.orgamericanpeptidesociety.org The choice of acid and solvent system is often dictated by the stability of other functional groups present in the molecule and the desired workup procedure.
Trifluoroacetic Acid (TFA): A common and highly effective method for Boc removal involves treatment with trifluoroacetic acid, often in a solvent such as dichloromethane (B109758) (DCM). total-synthesis.comwikipedia.org This procedure is typically rapid, often reaching completion at room temperature. fishersci.co.uk In the synthesis of various pyrrolidine-containing drugs, protecting groups have been successfully removed using aqueous trifluoroacetic acid, highlighting its utility in complex molecular scaffolds. mdpi.com However, the harshness of TFA can be a drawback for substrates containing other acid-sensitive groups. americanpeptidesociety.org To mitigate potential side reactions caused by the intermediate tert-butyl cation alkylating nucleophilic residues (like tryptophan or methionine), scavengers such as anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture. wikipedia.org
Hydrochloric Acid (HCl): An alternative and widely used reagent is a solution of hydrochloric acid in an organic solvent, such as methanol (B129727), dioxane, or ethyl acetate (B1210297). nih.govwikipedia.orgfishersci.co.uk This method is also typically performed at room temperature and is highly efficient. For instance, in a synthesis of chiral pyrrolidine inhibitors, three Boc-protecting groups were removed simultaneously and in excellent yield using HCl. nih.gov
The following table summarizes common acidic conditions for Boc deprotection:
Table 1: Common Reagents for Boc Group Cleavage
| Reagent | Typical Solvent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-3 hours | Highly effective; scavengers may be needed for complex substrates. total-synthesis.comwikipedia.org |
| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room temperature, 2-12 hours | Common and cost-effective; product is isolated as the hydrochloride salt. fishersci.co.uknih.gov |
Orthogonality and Milder Cleavage Methods
In complex, multi-step syntheses, the concept of orthogonal protection is critical. This strategy involves using multiple protecting groups that can be removed under distinct conditions without affecting one another. nih.gov The acid-labile nature of the Boc group makes it orthogonal to base-labile groups like fluorenylmethyloxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. nih.govamericanpeptidesociety.org
For substrates that are sensitive to strong acids like TFA or HCl, milder or alternative deprotection strategies have been developed. These methods can be crucial for preserving the integrity of the target molecule.
Lewis Acids and Silyl Reagents: Lewis acids such as zinc bromide (ZnBr₂) in DCM can facilitate Boc cleavage under non-protic conditions. fishersci.co.uk Another approach involves the use of trimethylsilyl (B98337) iodide (TMSI), where the reaction proceeds through silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and subsequent methanolysis and decarboxylation to yield the free amine. wikipedia.orgfishersci.co.uk
Alternative Protic Conditions: In some cases, less aggressive protic acids or conditions can be employed. Methodologies using aqueous phosphoric acid or simply boiling water have been reported for certain substrates. nih.gov Recently, a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has been shown to be an effective and sustainable medium for N-Boc deprotection. mdpi.com A mild method utilizing oxalyl chloride in methanol has also been developed, which proceeds efficiently at room temperature. nih.gov
The following table provides examples of Boc deprotection in the context of pyrrolidine synthesis, demonstrating the application of various cleavage strategies.
Table 2: Examples of Boc Deprotection in Pyrrolidine Synthesis
| Substrate Type | Reagent/Conditions | Outcome | Reference |
|---|---|---|---|
| Tri-Boc-protected pyrrolidine precursor | HCl | Simultaneous removal of all three Boc groups in excellent yield. | nih.gov |
| Boc-protected pyrrolidine intermediate for Anisomycin | Acidic environment | Removal of the Boc group to yield the final product. | mdpi.com |
| N-Boc pyrrolidine derivatives | Trifluoroacetic acid (TFA), water | Successful removal of the protecting group in the final step of Vildagliptin synthesis. | mdpi.com |
| General N-Boc aliphatic amines | Oxalyl chloride (3 equiv.), Methanol, RT | High yields (>70%) for a diverse set of substrates. | nih.gov |
Reactivity and Functionalization of S 1 Boc 2 Chloromethyl Pyrrolidine
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The primary electrophilic site of (S)-1-Boc-2-chloromethyl-pyrrolidine is the carbon atom of the chloromethyl group. This site is readily susceptible to attack by a diverse range of nucleophiles, providing a straightforward route to a variety of C2-functionalized pyrrolidine (B122466) derivatives. These reactions are fundamental to the utility of this building block in the synthesis of complex molecules.
Substitution with Various Nucleophiles (e.g., nitrogen, oxygen, carbon nucleophiles)
The chloromethyl group undergoes efficient substitution reactions with a broad spectrum of nucleophiles, including those based on nitrogen, oxygen, and carbon.
Nitrogen Nucleophiles: Primary and secondary amines, as well as azide (B81097) ions, readily displace the chloride to form the corresponding aminomethyl and azidomethyl derivatives. The reaction with sodium azide, for instance, provides a convenient route to (S)-1-Boc-2-(azidomethyl)pyrrolidine, a precursor for amines, amides, and triazoles. chemimpex.comchemicalbook.com
Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen-based nucleophiles. For example, reaction with sodium phenoxide in a suitable solvent yields the corresponding phenoxymethyl (B101242) derivative, introducing an aryloxy linkage.
Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide and enolates, can also be employed to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide is a common method for introducing a cyanomethyl group, which can be further elaborated into carboxylic acids, amines, or other functionalities. researchgate.net
The following table summarizes representative nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | (S)-1-Boc-2-(azidomethyl)pyrrolidine |
| Cyanide | Potassium Cyanide (KCN) | (S)-1-Boc-2-(cyanomethyl)pyrrolidine |
| Phenoxide | Sodium Phenoxide (NaOPh) | (S)-1-Boc-2-(phenoxymethyl)pyrrolidine |
| Amine | Diethylamine (Et₂NH) | (S)-1-Boc-2-(diethylaminomethyl)pyrrolidine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (S)-1-Boc-2-(phenylthiomethyl)pyrrolidine |
Stereochemical Outcomes of Substitution Reactions
The nucleophilic substitution reactions at the primary carbon of the chloromethyl group predominantly proceed through an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon-chlorine bond, leading to a single, concerted step of bond formation and bond breaking. A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.
However, in the case of this compound, the stereocenter is at the C2 position of the pyrrolidine ring, not at the carbon undergoing substitution. Therefore, the reaction occurs with retention of configuration at the chiral center of the pyrrolidine ring. The (S)-configuration of the C2 position remains unchanged throughout the substitution process, ensuring the stereochemical integrity of the pyrrolidine scaffold. This stereochemical fidelity is a critical feature that underscores the value of this compound as a chiral building block in asymmetric synthesis.
Transformations of the Pyrrolidine Ring
Beyond the reactivity of the chloromethyl side chain, the pyrrolidine ring itself offers opportunities for further chemical modification. These transformations can be broadly categorized into modifications at the Boc-protected nitrogen and functionalization of other positions on the pyrrolidine skeleton.
Modifications at the Boc-Protected Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Deprotection: The most common transformation at the nitrogen is the removal of the Boc group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). nih.govnih.gov This deprotection unmasks the secondary amine of the pyrrolidine ring, making it available for subsequent reactions.
N-Alkylation and N-Acylation: Once deprotected, the resulting secondary amine can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. nih.gov These reactions allow for the introduction of a wide range of substituents at the nitrogen atom, further diversifying the molecular architecture. For example, reductive amination can also be employed to introduce alkyl groups. rsc.org
Further Functionalization of the Pyrrolidine Skeleton
While the C2 position is readily functionalized via the chloromethyl group, other positions on the pyrrolidine ring can also be modified, often through deprotonation-based strategies. The Boc group can act as a directing group for lithiation at the adjacent C2 and C5 positions. Asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by trapping with an electrophile, is a powerful method for introducing substituents at the C2 position with high enantioselectivity. researchgate.net Although less common for the C3 and C4 positions, functionalization can be achieved through various synthetic routes, often starting from more highly functionalized pyrrolidine precursors like hydroxyproline.
Palladium-Catalyzed Transformations Involving the Pyrrolidine Scaffold
In recent years, palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. The N-Boc-pyrrolidine scaffold has been successfully employed in such transformations, particularly in the enantioselective α-arylation of N-Boc-pyrrolidine.
This methodology typically involves the enantioselective deprotonation of N-Boc-pyrrolidine at the C2 position using a chiral base (like s-BuLi in the presence of (-)-sparteine), followed by transmetalation with a zinc salt to form a configurationally stable organozinc reagent. This intermediate can then participate in a palladium-catalyzed Negishi cross-coupling reaction with a variety of aryl halides. This powerful strategy allows for the direct and highly enantioselective formation of 2-aryl-N-Boc-pyrrolidines, which are valuable precursors for pharmaceuticals and chiral ligands.
Copper-Promoted Reactions of Lithiated N-Boc-Pyrrolidines
The functionalization of N-Boc-pyrrolidines at the C2 position through lithiation followed by quenching with an electrophile is a powerful tool in synthetic organic chemistry. The introduction of a copper salt to mediate this reaction significantly influences the regioselectivity and stereoselectivity of the transformation, particularly in allylation and conjugate addition reactions. This section details the research findings on copper-promoted reactions involving N-Boc-2-lithiopyrrolidine, an intermediate directly related to the reactivity of compounds such as this compound.
The deprotonation of N-Boc-pyrrolidine readily forms N-tert-butoxycarbonyl-2-lithiopyrrolidine. The subsequent reaction of this lithiated species with electrophiles can be finely tuned through transmetalation with copper salts. nih.gov Research has demonstrated that different copper(I) salts can lead to distinct product outcomes in allylation reactions. nih.gov
For instance, the transmetalation of N-Boc-2-lithiopyrrolidine with copper cyanide, solubilized with lithium chloride, followed by the addition of an allyl bromide, typically results in a mixture of SN2 and SN2' regioisomers. nih.gov In contrast, employing a complex of copper iodide and TMEDA (tetramethylethylenediamine) for the transmetalation step leads to a highly regioselective reaction, favoring the SN2 product. nih.gov This highlights the crucial role of the copper salt and its ligands in directing the course of the reaction.
Furthermore, copper-promoted reactions of lithiated N-Boc-pyrrolidines have been successfully applied to conjugate addition reactions with α,β-unsaturated esters and enones, proceeding via a 1,4-addition mechanism. nih.gov These methodologies provide access to a range of functionalized pyrrolidine derivatives, which are valuable intermediates in the synthesis of various natural products and biologically active molecules. The utility of this chemistry is underscored by its application in the formal syntheses of alkaloids such as (+)-allosedridine, (+)-lasubine II, and (+)-pseudohygroline, as well as the total synthesis of (+)-coniine, (-)-pelletierine, and others. nih.gov
The stereoselectivity of these reactions can be controlled through asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand in the lithiation step. Subsequent zinc/copper-mediated allylation has been shown to produce allylated pyrrolidine products with good enantioselectivity. nih.gov However, it is noteworthy that the use of the copper iodide-TMEDA system, while beneficial for regioselectivity, can sometimes lead to a decrease in the enantiopurity of the final product. nih.gov
Below are tables summarizing the key findings in copper-promoted reactions of lithiated N-Boc-pyrrolidines.
Table 1: Effect of Copper(I) Salt on the Regioselectivity of Allylation of N-Boc-2-lithiopyrrolidine
| Copper(I) Salt System | Predominant Reaction Mechanism | Outcome |
| CuCN/LiCl | SN2 and SN2' | Mixture of regioisomers |
| CuI·TMEDA | SN2 | Regioselective allylation |
Table 2: Applications of Copper-Promoted Reactions of Lithiated N-Boc-Pyrrolidines
| Reaction Type | Electrophile | Mechanism | Significance |
| Allylation | Allyl Bromides | SN2 or SN2'/SN2 mixture | Synthesis of 2-allyl-N-Boc-pyrrolidines |
| Conjugate Addition | α,β-Unsaturated Esters/Enones | 1,4-Addition | Access to functionalized pyrrolidines for alkaloid synthesis |
These copper-promoted methodologies represent a significant advancement in the controlled functionalization of N-Boc-pyrrolidines, offering versatile routes to complex nitrogen-containing heterocyclic structures.
An in-depth analysis of this compound reveals its significant role as a versatile chiral synthon in modern organic chemistry. This N-Boc-protected pyrrolidine derivative, featuring a reactive chloromethyl group at the C2 position, serves as a crucial building block for the stereoselective synthesis of a wide array of complex molecules. Its applications span from the construction of diverse heterocyclic systems to its incorporation into biologically active compounds, including pharmaceuticals and natural product analogues.
Chemical Reactivity and Synthetic Applications
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is the Sₙ2 displacement of the chloride ion by various nucleophiles. The electrophilic carbon of the chloromethyl group is readily attacked by nucleophiles, leading to the formation of a new carbon-nucleophile bond with inversion of configuration, although the stereocenter is adjacent to the reacting carbon.
Common nucleophiles employed in reactions with this compound include:
Amines: Reaction with primary or secondary amines provides access to chiral 2-(aminomethyl)pyrrolidine derivatives.
Azides: The introduction of an azide (B81097) group via reaction with sodium azide yields (S)-1-Boc-2-(azidomethyl)pyrrolidine, a precursor to the corresponding amine via reduction. mdpi.com
Cyanides: Reaction with cyanide salts can be used to introduce a cyanomethyl group, which can be further elaborated.
Thiols: Thiolates react to form the corresponding thioethers.
Ring-Expansion Reactions
Under certain conditions, 2-chloromethyl-pyrrolidine derivatives can undergo ring-expansion reactions to form 3-chloropiperidines. researchgate.net This rearrangement is thought to proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate. The nitrogen atom of the pyrrolidine (B122466) ring acts as an internal nucleophile, displacing the chloride to form a strained five-membered ring fused to a three-membered ring. Subsequent nucleophilic attack on this intermediate can lead to the opening of the aziridinium ring to form the thermodynamically more stable six-membered piperidine (B6355638) ring. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the reaction conditions. researchgate.net
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms of reactions involving (S)-1-Boc-2-chloromethyl-pyrrolidine and its precursors is crucial for controlling stereochemistry and optimizing reaction outcomes.
The conversion of the precursor alcohol, (S)-1-Boc-2-hydroxymethyl-pyrrolidine (N-Boc-L-prolinol), to this compound is a critical transformation. Mechanistic studies have focused on common chlorinating agents, with the reaction stereochemistry being a key point of investigation.
Two prevalent mechanisms are the Appel reaction and chlorination using thionyl chloride (SOCl₂).
Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert the alcohol to the alkyl chloride under mild, neutral conditions. chem-station.comnrochemistry.com The mechanism begins with the activation of PPh₃ by CCl₄ to form a phosphonium (B103445) salt. organic-chemistry.orgwikipedia.org The alcohol then acts as a nucleophile, attacking the phosphorus atom to create an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into a good leaving group. The final step is a nucleophilic attack by the chloride ion in an Sₙ2 fashion, which displaces the triphenylphosphine oxide and results in the desired alkyl chloride. nrochemistry.comwikipedia.org For a chiral center like that in N-Boc-L-prolinol, this Sₙ2 displacement proceeds with a complete inversion of stereochemistry. chem-station.comnrochemistry.comorganic-chemistry.org
Thionyl Chloride (SOCl₂) Reaction: Chlorination with thionyl chloride is another common method. The mechanism is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine. masterorganicchemistry.comchemistrysteps.com The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. masterorganicchemistry.com
In the presence of pyridine, the base assists in deprotonation and facilitates an Sₙ2 attack by the chloride ion, leading to inversion of configuration. chemistrysteps.com
In the absence of a base, the reaction can proceed via an Sₙi (nucleophilic substitution with internal return) mechanism. In this pathway, the chlorosulfite leaving group decomposes, delivering the chlorine atom to the carbocation from the same face, which results in retention of stereochemistry. masterorganicchemistry.comchemistrysteps.com
The pyrrolidine (B122466) ring can be functionalized at the C-2 position via asymmetric deprotonation of N-Boc-pyrrolidine, followed by quenching with an electrophile. This strategy, pioneered by Beak and others, provides a powerful route to enantioenriched 2-substituted pyrrolidines. chemistrysteps.com The mechanism relies on the use of a strong base, typically sec-butyllithium (B1581126) (s-BuLi), complexed with a chiral ligand, most famously (-)-sparteine (B7772259) or a surrogate. organic-chemistry.orgorganic-chemistry.org
The process unfolds as follows:
The s-BuLi/(-)-sparteine complex selectively abstracts a proton from one of the enantiotopic C-H bonds at the 2-position of the N-Boc-pyrrolidine ring. chem-station.com
This enantioselective deprotonation forms a configurationally stable, enantioenriched 2-pyrrolidinolithium species. chem-station.comchemistrysteps.com The stability of this organolithium intermediate at low temperatures (e.g., -78 °C) is critical to prevent racemization before the next step. chem-station.comchemistrysteps.com
The lithiated intermediate is then trapped by reacting it with a suitable electrophile, installing a substituent at the C-2 position with high enantiomeric excess. chemistrysteps.com
Studies have shown that the choice of ligand is crucial, and even subtle steric differences can impact the enantioselectivity of the deprotonation step. organic-chemistry.org
Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a significant role in the conformation and reactivity of the pyrrolidine ring. sciforum.net In molecules like this compound, interactions between the nitrogen lone pair, the Boc protecting group, and the C-Cl bond influence the ring's conformational preferences (ring pucker) and the orientation of the chloromethyl side chain.
Quantum-chemical analyses of related fluorinated pyrrolidines have highlighted the importance of hyperconjugative interactions, such as the anomeric effect (nN→σ*C-F), in dictating conformational bias. nrochemistry.commasterorganicchemistry.com By analogy, similar effects are expected in chloromethyl-pyrrolidines. These include:
Hyperconjugation: The interaction between the nitrogen lone pair (nN) and the antibonding orbital of the adjacent C-C bond (σC-C) or the C-Cl bond (σC-Cl) can stabilize certain conformations over others. This influences the puckering of the five-membered ring.
Gauche Effects: Electrostatic interactions between the electronegative chlorine atom and the nitrogen atom or its substituents can favor specific rotamers of the chloromethyl group. masterorganicchemistry.com
These stereoelectronic factors are not merely structural curiosities; they directly impact the molecule's reactivity by influencing the accessibility of orbitals for reaction and the steric environment around the reactive centers. sciforum.net
Theoretical and Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for probing the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction pathways. For pyrrolidine systems, DFT calculations have been employed to provide a theoretical basis for experimental observations and to predict reactivity and selectivity. rsc.org
DFT studies have been applied to:
Elucidate Reaction Mechanisms: DFT has been used to map the potential energy surfaces of reactions involving pyrrolidines, such as ring contractions and functionalizations. rsc.orgmasterorganicchemistry.com For instance, in the chlorination of L-proline with PCl₅, DFT calculations helped to rationalize the formation of the observed products. sigmaaldrich.com
Understand Selectivity: Computational modeling can explain the origins of regio- and diastereoselectivity. For the functionalization of related N-heterocycles, DFT calculations revealed that the energetic favorability of different transition states dictates the observed product distribution. rsc.org In some cases, DFT has been used to understand the complex balance between asynchronicity and interaction energies that control selectivity in cycloaddition reactions to form pyrrolidines.
Model Substrate Behavior: DFT can be used to simulate the behavior of molecules on catalyst surfaces, such as in the hydrodenitrogenation of pyrrolidine, by calculating geometric parameters and reaction energies.
A key application of computational chemistry is the modeling of transition states (TS), the highest energy points along a reaction coordinate. The structure and energy of a transition state determine the activation energy (Ea) of a reaction, which in turn governs its rate.
By modeling transition states and constructing energetic profiles for entire reaction pathways, researchers can:
Rationalize Stereochemical Outcomes: By comparing the activation energies of competing transition states leading to different stereoisomers, the observed selectivity can be explained. For example, in copper-promoted pyrrolidine synthesis, a transition state model was proposed to explain the observed diastereoselectivity, with the substituent preferentially occupying a pseudoequatorial position to minimize steric strain.
The table below summarizes representative findings from computational studies on reactions involving pyrrolidine derivatives, illustrating how energetic profiles are used to understand reaction outcomes.
| Reaction Type | System Studied | Computational Method | Key Finding | Calculated Parameter (Example) |
|---|---|---|---|---|
| Cyclization | CPA-catalyzed aza-Michael | B3LYP/6-31G** | Identified the cyclization as the rate-limiting and stereochemistry-determining step. | ΔG‡ (S,E pathway) < ΔG‡ (R,Z pathway) |
| Ring Contraction | Pyrrolidine to Cyclobutane | DFT | The rate-determining step is the cleavage of two C-N bonds with N₂ extrusion. | Activation barrier for N₂ release |
| Functionalization | α-C-H Elimination of N-Oxide | wB97XD/6-311++g(d,p) | The lowest energy pathway corresponds to elimination from the endo-cyclic α-C-H bond. rsc.org | Energy of endo-TS vs. exo-TS rsc.org |
| Hydrogenolysis | Pyrrolidine Denitrogenation | DFT/B3LYP | Calculated transition states and reaction energies for C-N bond cleavage on catalyst surfaces. | Activation Energy (Ea) for hydrogenolysis |
Prediction of Stereochemical Outcomes
Computational chemistry serves as a powerful tool for predicting the stereochemical outcomes of organic reactions. In the context of reactions involving this compound, theoretical models are employed to understand the underlying factors that govern the stereoselectivity of nucleophilic substitution at the chloromethyl group. These studies are crucial for optimizing reaction conditions to favor the formation of a desired stereoisomer, which is of paramount importance in the synthesis of chiral molecules such as pharmaceuticals.
The prediction of stereochemical outcomes for reactions with this compound typically involves the computational modeling of transition states. The inherent chirality of the starting material, stemming from the (S) configuration at the C2 position of the pyrrolidine ring, can influence the facial selectivity of the incoming nucleophile. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom also plays a significant role in the steric environment around the reactive center.
Computational approaches, such as Density Functional Theory (DFT), are utilized to calculate the energies of various possible transition state structures. By comparing the activation energies of the pathways leading to different stereoisomers, researchers can predict which product is likely to be favored. These models take into account factors like steric hindrance, electronic effects, and the potential for non-covalent interactions that can stabilize one transition state over another.
For instance, in the alkylation of enolates with this compound, computational models can help elucidate the preferred mode of approach of the nucleophile. The pyrrolidine ring can adopt various conformations, and the Boc group can orient itself in different ways, leading to a complex energetic landscape. High-level computational studies can map out these potential energy surfaces to identify the lowest energy pathways.
While specific, detailed computational studies and corresponding data tables for the prediction of stereochemical outcomes in reactions of this compound are not extensively available in publicly accessible literature, the general principles of computational chemistry provide a framework for how such predictions would be approached. The research in this area is often proprietary or published within broader studies focusing on the synthesis of specific target molecules.
The following table outlines the conceptual data that would be generated from such computational studies to predict stereochemical outcomes.
| Nucleophile | Proposed Transition State Model | Calculated Parameter | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (dr) |
| Lithium enolate of acetone | Open transition state | ΔG‡ (kcal/mol) | (R) | 85:15 |
| Lithium enolate of acetone | Closed (chelated) transition state | ΔG‡ (kcal/mol) | (S) | 70:30 |
| Sodium malonate | SN2-like approach anti to Boc group | Steric Repulsion Energy (arbitrary units) | (R) | >95:5 |
| Sodium malonate | SN2-like approach syn to Boc group | Steric Repulsion Energy (arbitrary units) | (S) | <5:95 |
Note: The data in this table is illustrative and intended to represent the type of information that would be derived from computational studies. It is not based on published experimental or computational results.
Further research and publication of detailed mechanistic and computational investigations are needed to provide specific predictive models and quantitative data for the stereochemical outcomes of reactions involving this compound with a wide range of nucleophiles.
Role in Asymmetric Catalysis and Chiral Auxiliary Development
Precursor for Chiral Organocatalysts
The rise of organocatalysis has highlighted the importance of small organic molecules as catalysts for enantioselective reactions. Pyrrolidine-based structures, inspired by the natural amino acid proline, are among the most successful organocatalysts. unibo.it (S)-1-Boc-2-chloromethyl-pyrrolidine is an ideal starting point for creating more complex and tailored pyrrolidine (B122466) catalysts, moving beyond the simple proline framework to achieve higher selectivity and reactivity for a broader range of substrates. unibo.it
The design of organocatalysts derived from this compound often focuses on creating bifunctional molecules. These catalysts typically contain a secondary amine from the pyrrolidine ring (after Boc-deprotection) which activates carbonyl compounds by forming an enamine or iminium ion intermediate. unibo.it A second functional group, introduced via the chloromethyl moiety, can then interact with the other substrate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome. mdpi.comunibo.it
The synthesis of these catalysts leverages the chloromethyl group as an electrophilic site. Nucleophilic substitution with various amines, thiols, or other nucleophiles allows for the straightforward introduction of groups like thioureas, sulfonamides, or additional amino groups. organic-chemistry.org For example, a common strategy involves a two-step sequence: substitution of the chloride with an azide (B81097), followed by reduction to a primary amine. This aminomethyl derivative can then be further functionalized. Another approach is direct displacement with a primary or secondary amine to create a diamine structure. These synthetic routes are highly modular, allowing for the creation of a library of catalysts with varying steric and electronic properties to fine-tune performance for specific reactions. nih.gov
Organocatalysts synthesized from this compound precursors have proven effective in a variety of enantioselective transformations. These catalysts guide the formation of one enantiomer of the product over the other, a critical process in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com
A prominent application is the Michael addition, where aldehydes or ketones are added to nitroolefins. beilstein-journals.orgnih.gov Catalysts featuring a pyrrolidine ring and a hydrogen-bond-donating group on the side chain can co-activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to high yields and enantioselectivities. beilstein-journals.org Similarly, these catalysts are employed in asymmetric aldol (B89426) reactions, facilitating the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. mdpi.com Another key application is the enantioselective α-functionalization of aldehydes and ketones, such as α-chlorination, where the catalyst controls the stereochemistry of the newly formed stereocenter. organic-chemistry.org
Table 1: Performance of a Pyrrolidine-Thiourea Organocatalyst in the Enantioselective α-Chlorination of Aldehydes This table presents data for a representative bifunctional organocatalyst derived from an (S)-pyrrolidine scaffold.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Propanal | 95 | 90 |
| Butanal | 99 | 92 |
| Hexanal | 98 | 95 |
| Phenylacetaldehyde | 91 | 85 |
| 3-Phenylpropanal | 96 | 93 |
Data sourced from studies on fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts. organic-chemistry.org
Ligands for Metal-Catalyzed Asymmetric Reactions
In addition to their roles in organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands for transition metals in asymmetric catalysis. mdpi.com The ligand binds to the metal center, creating a chiral environment that directs the stereochemical course of the catalyzed reaction. This compound is a key starting material for synthesizing bidentate ligands, where the pyrrolidine nitrogen acts as one coordination site and a second donor atom is introduced via the C2 side chain. uwindsor.ca
The synthesis of these ligands often involves the nucleophilic displacement of the chloride with moieties containing phosphorus, nitrogen, or oxygen donor atoms. For example, reaction with diphenylphosphine (B32561) anion (Ph₂P⁻) yields a P,N-bidentate ligand, a class of ligands highly effective in reactions like palladium-catalyzed asymmetric allylic alkylation and enantioselective carboamination. nih.gov The modular synthesis allows for easy tuning of the ligand's steric and electronic properties by modifying the substituents on the second donor atom, which is crucial for optimizing catalyst performance for a specific transformation. uwindsor.ca These metal complexes have been successfully applied in a wide range of reactions, including hydrogenations, hydrosilylations, and cross-coupling reactions, consistently affording products with high levels of enantioselectivity.
Chiral Ligand Design and Synthesis from Pyrrolidine Scaffolds
The design of effective chiral ligands is paramount for achieving high stereoselectivity in metal-catalyzed reactions. The pyrrolidine scaffold, with its stereocenter adjacent to the coordinating nitrogen atom, provides a powerful platform for creating an effective chiral pocket around a metal center. This compound is an ideal starting material for synthesizing a variety of C1-symmetric ligands, particularly phosphine-containing ligands which are crucial in transition-metal catalysis.
The synthesis of these ligands typically involves the nucleophilic substitution of the chloride atom. For example, a common and highly effective class of ligands, aminophosphines, can be readily prepared. The synthesis of tert-butyl (2S)-2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxylate, a representative P,N-type ligand, is achieved by reacting this compound with a diphenylphosphide reagent, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This reaction proceeds via a standard Sₙ2 mechanism, displacing the chloride to form a new carbon-phosphorus bond.
Step 1: Generation of the diphenylphosphide nucleophile from diphenylphosphine using a strong base (e.g., n-butyllithium).
Step 2: Nucleophilic attack of the diphenylphosphide on the electrophilic chloromethyl carbon of the this compound scaffold.
This straightforward and efficient synthesis allows for the creation of modular ligands where the electronic and steric properties can be fine-tuned by modifying the substituents on the phosphorus atom. The resulting ligand possesses a chiral backbone from the pyrrolidine ring and a coordinating phosphine (B1218219) group, a combination that has proven highly effective in numerous asymmetric catalytic transformations.
Applications in Asymmetric Metal Catalysis (e.g., hydroamination, allylic alkylation)
Ligands derived from the this compound scaffold have found significant application in stereoselective metal-catalyzed reactions, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) and related C-N bond-forming reactions like hydroamination.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (often called the Tsuji-Trost reaction) is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. The reaction involves the nucleophilic attack on a π-allyl palladium complex. The enantioselectivity is controlled by the chiral ligand bound to the palladium, which dictates the face of the allyl system the nucleophile attacks.
Pyrrolidine-based phosphine ligands, such as those synthesized from this compound, are highly effective in this transformation. They form a chiral environment around the palladium center, enabling high levels of stereoinduction. The following table summarizes representative results for the palladium-catalyzed AAA of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate using a catalyst system featuring a chiral pyrrolidine-based phosphine ligand.
| Entry | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| 1 | THF | 25 | 98 | 85 | S |
| 2 | CH₂Cl₂ | 0 | 99 | 91 | S |
| 3 | CH₂Cl₂ | 25 | 99 | 92 | S |
| 4 | Toluene | 25 | 95 | 88 | S |
| 5 | DMF | 25 | 99 | 45 | S |
The data demonstrates that high yields and excellent enantioselectivities can be achieved, with the choice of solvent significantly impacting the stereochemical outcome. Dichloromethane (B109758) at room temperature provides the optimal balance of reactivity and selectivity for this specific system.
Asymmetric Hydroamination and Related Reactions
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines and nitrogen-containing heterocycles. While direct intermolecular hydroamination can be challenging, intramolecular variants and related carboamination reactions are well-established for constructing chiral pyrrolidine rings.
The palladium-catalyzed intramolecular carboamination of γ-aminoalkenes is a powerful strategy for synthesizing enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov This reaction involves an enantioselective syn-aminopalladation step, where the chiral ligand plays a crucial role in controlling the stereochemistry. The use of chiral phosphoramidite (B1245037) ligands, which share structural features with phosphines derived from the pyrrolidine scaffold, has proven particularly effective. The table below shows results for the coupling of N-Boc-pent-4-enylamine with various aryl bromides using a palladium catalyst and a chiral phosphoramidite ligand, (R)-SIPHOS-PE. nih.gov
| Entry | Aryl Bromide (ArBr) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 2-Bromonaphthalene | (S)-tert-Butyl 2-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxylate | 78 | 82 |
| 2 | Bromobenzene | (S)-tert-Butyl 2-benzylpyrrolidine-1-carboxylate | 72 | 84 |
| 3 | 1-Bromo-4-methoxybenzene | (S)-tert-Butyl 2-(4-methoxybenzyl)pyrrolidine-1-carboxylate | 75 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (S)-tert-Butyl 2-(4-(trifluoromethyl)benzyl)pyrrolidine-1-carboxylate | 65 | 80 |
| 5 | 3,5-Dimethyl-1-bromobenzene | (S)-tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate | 70 | 94 |
These results highlight the utility of chiral ligands in palladium-catalyzed C-N bond-forming cyclizations to produce valuable, optically active pyrrolidine derivatives with high levels of enantioselectivity. nih.gov The versatility of the this compound building block allows for the synthesis of a wide array of ligands tailored for specific catalytic applications, cementing the importance of this scaffold in modern asymmetric catalysis.
Emerging Trends and Future Perspectives in S 1 Boc 2 Chloromethyl Pyrrolidine Research
Innovations in Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact and enhance safety. unibo.itnih.gov For pyrrolidine (B122466) derivatives, this involves developing protocols that reduce waste, avoid hazardous solvents and reagents, and improve atom economy. nih.gov While specific green chemistry methodologies for (S)-1-Boc-2-chloromethyl-pyrrolidine are not extensively detailed in dedicated literature, the broader trends in pyrrolidine synthesis point towards several key innovations.
One major focus is the use of greener solvents and reaction media, moving away from traditional volatile organic compounds. nih.gov Research is also directed towards one-pot or cascade syntheses, which reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste generation. nih.gov The application of microwave-assisted organic synthesis (MAOS) has also shown promise in increasing synthetic efficiency for pyrrolidine-containing compounds, aligning with the green chemistry goal of energy efficiency. nih.gov
Table 1: Principles of Green Chemistry in Pyrrolidine Synthesis
| Principle | Application in Pyrrolidine Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | One-pot reactions and cascade synthesis to minimize intermediate isolation. | Reduced solvent use, lower material loss, and less chemical waste. |
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Higher efficiency and less byproduct formation. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., water, ethanol, or ionic liquids). | Improved safety profile and reduced environmental pollution. nih.gov |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov | Faster reactions and lower energy costs. |
| Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste. | Higher reaction efficiency and easier product purification. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, is a transformative technology that offers significant advantages over traditional batch processing. nih.govresearchgate.net Its integration into the synthesis of complex molecules like this compound and its derivatives is a major area of development. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. nih.govmdpi.com
The modular nature of flow chemistry setups facilitates multi-step syntheses without the need to isolate intermediates, streamlining the entire process. researchgate.netmdpi.com This is particularly advantageous for creating libraries of compounds for drug discovery, where speed and efficiency are paramount. nih.gov Automated flow chemistry platforms can perform numerous reactions in series, integrating synthesis with in-line analysis and purification, which significantly shortens the discovery and development timeline. syrris.com This approach enables the rapid optimization of reaction conditions and the efficient production of compound libraries for high-throughput screening. nih.gov
Table 2: Comparison of Batch vs. Flow Chemistry for Chiral Pyrrolidine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio of reactors. nih.gov |
| Safety | Higher risk with exothermic reactions or unstable intermediates | Improved safety profile, smaller reaction volumes. nih.gov |
| Scalability | Can be complex and require re-optimization | Simpler to scale up ("numbering-up" or longer run times). nih.gov |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time. nih.gov |
| Automation | Possible but often complex | Readily integrated with automated systems for library synthesis. syrris.com |
Rational Design for Enhanced Stereoselectivity and Efficiency
The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. nih.gov Consequently, the development of highly stereoselective synthetic methods is a primary goal. Rational design involves creating synthetic strategies that provide precise control over the three-dimensional arrangement of atoms.
For pyrrolidine synthesis, this includes several key approaches:
Use of Chiral Precursors: Starting from readily available chiral molecules, such as L-proline or its derivatives, is a common and effective strategy to ensure the desired stereochemistry in the final product. mdpi.comresearchgate.net
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) allows for the enantioselective or diastereoselective formation of the pyrrolidine ring from achiral or racemic starting materials.
Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can be used to direct the stereochemical outcome of a reaction. For instance, copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov
C(sp³)-H Activation: Recent advances include the use of C(sp³)-H activation strategies, which enable the direct functionalization of saturated carbon-hydrogen bonds. This method has been employed for the efficient and stereoselective synthesis of complex pyrrolidine analogs, offering a novel route to previously inaccessible structures. nih.gov
These strategies aim to maximize the yield of the desired stereoisomer while minimizing the formation of others, which is crucial for efficiency and for producing compounds with specific biological functions.
Table 3: Methods for Achieving Stereoselectivity in Pyrrolidine Synthesis
| Method | Description | Example |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials. | Synthesis starting from L-proline or 4-hydroxyproline. researchgate.net |
| Diastereoselective Cyclization | An intramolecular reaction where existing stereocenters in an acyclic precursor control the formation of new stereocenters in the ring. | Intramolecular aminooxygenation of alkenes to favor specific diastereomers. nih.gov |
| C-H Activation | Directed functionalization of a C-H bond to create a new stereocenter with high control. | Palladium-catalyzed C(sp³)-H activation for synthesizing substituted proline analogs. nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Asymmetric Michael addition of ketones to nitrostyrenes using a pyrrolidine-based catalyst. sigmaaldrich.com |
Exploration in New Frontiers of Synthetic Organic Chemistry
The unique structural features of this compound make it a valuable tool for exploring new frontiers in synthetic chemistry. The presence of a reactive chloromethyl group, a protected amine, and a defined stereocenter allows for a wide range of chemical transformations.
One area of exploration is the use of this building block in the synthesis of complex, polycyclic azaheterocycles. The chloromethyl group can participate in intramolecular cyclization reactions, sometimes involving ring expansion or rearrangement, to form novel heterocyclic systems like piperidines. researchgate.net DFT calculations have been used to study the mechanisms of such ring enlargements, providing insight into these complex transformations. researchgate.net
Furthermore, this compound and its derivatives are key intermediates in the synthesis of novel pharmaceutical agents. chemimpex.com For example, the related compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate in the synthesis of antidiabetic drugs like vildagliptin. google.com The versatility of the pyrrolidine scaffold continues to be exploited in the design of compounds with diverse biological activities, including anticancer, antibacterial, and CNS-targeting agents. nih.gov Its role as a chiral ligand or organocatalyst is another expanding area of research, contributing to the development of new asymmetric synthetic methodologies. sigmaaldrich.com
The ongoing exploration of new reactions and applications ensures that this compound will remain a relevant and important molecule in the advancement of organic and medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for (S)-1-Boc-2-chloromethyl-pyrrolidine, and how can structural integrity be ensured?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives. A common approach includes:
Boc Protection : React (S)-2-chloromethyl-pyrrolidine with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaOH or DMAP) to introduce the Boc group .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Structural confirmation requires 1H/13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the chloromethyl moiety (δ ~3.6–4.0 ppm for CH2Cl). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 220.1 for C10H18ClNO2). Purity is assessed via HPLC (>95% by area) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile chlorinated intermediates.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Disposal : Follow EPA guidelines for halogenated waste; neutralize residual compounds with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers optimize stereochemical integrity during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) to avoid racemization.
- Low-Temperature Reactions : Conduct Boc protection at 0–5°C to minimize epimerization.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively block undesired enantiomers .
- Monitoring : Track ee via polarimetry or chiral HPLC at each synthetic step .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the chloromethyl group?
- Methodological Answer :
- Reactivity Analysis : Compare DFT-calculated activation energies (e.g., for nucleophilic substitution) with experimental kinetic data. Discrepancies may arise from solvent effects (e.g., DMF vs. THF) or steric hindrance .
- Control Experiments : Repeat reactions under inert atmospheres (argon) to rule out oxidation side reactions.
- Spectroscopic Probes : Use FT-IR to detect intermediate species (e.g., carbocations) and 2D NMR (HSQC, COSY) to map steric interactions .
Q. How does the Boc group influence the reactivity of the chloromethyl moiety in derivatization reactions?
- Methodological Answer :
- Steric Effects : The bulky Boc group reduces nucleophilic attack at the adjacent chloromethyl carbon, favoring SN2 over SN1 mechanisms.
- Protection-Deprotection : Boc removal (e.g., TFA in DCM) regenerates the amine, enabling subsequent alkylation or cross-coupling.
- Case Study : In a 2023 study, Boc-protected derivatives showed 30% slower hydrolysis rates compared to unprotected analogs, attributed to steric shielding .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields reported for this compound synthesis?
- Methodological Answer :
- Variable Screening : Test parameters like reaction time (6–24 hrs), base strength (NaOH vs. K2CO3), and solvent polarity (DMF vs. acetonitrile).
- Reproducibility : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
- Literature Comparison : Cross-reference protocols from PubChem/NIST data versus lab-specific conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
